1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol
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Overview
Description
1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol is a chemical compound characterized by the presence of a pyrazole ring substituted with two methyl groups and a trifluoroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoroethanol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The trifluoroethanol moiety may enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone
- 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol
- 1-(1,3-dimethyl-1H-pyrazol-4-yl)propylamine
Comparison: 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol is unique due to the presence of the trifluoroethanol moiety, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the trifluoroethanol group plays a crucial role.
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-4-5(3-12(2)11-4)6(13)7(8,9)10/h3,6,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSBLVQAMBWJIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C(F)(F)F)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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